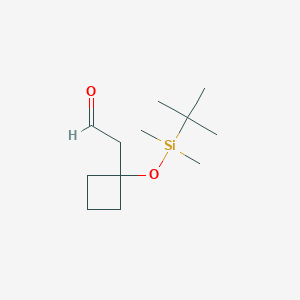

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

Beschreibung

Structural Characterization of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound presents a fascinating example of how multiple functional groups can be integrated into a single molecular framework while maintaining structural integrity and chemical stability. The compound features three distinct structural domains: a four-membered cyclobutane ring, a bulky tert-butyldimethylsilyl protecting group, and an acetaldehyde moiety that provides reactive carbonyl functionality. The connectivity pattern places the tert-butyldimethylsilyloxy group at the tertiary carbon center of the cyclobutane ring, while the acetaldehyde chain extends from the same carbon atom, creating a quaternary carbon center that significantly influences the overall molecular geometry.

The stereochemical implications of this architecture are profound, as the quaternary carbon center restricts conformational flexibility while the cyclobutane ring imposes additional geometric constraints. The tert-butyldimethylsilyl group, with its considerable steric bulk, creates a shielding effect that influences both the chemical reactivity and physical properties of the molecule. The acetaldehyde functionality, positioned adjacent to this sterically hindered environment, exhibits modified reactivity patterns compared to simple aliphatic aldehydes. This unique combination of structural features results in a molecule that exhibits both thermodynamic stability due to the protecting group and kinetic accessibility through the aldehyde functionality.

Cyclobutane Ring Conformational Analysis

The cyclobutane ring system in this compound adopts a non-planar conformation characteristic of four-membered carbocycles, as established through extensive theoretical and experimental studies of cyclobutane derivatives. Ab initio calculations on cyclobutane have demonstrated that the equilibrium structure exhibits a puckered conformation with a degree of non-planarity characterized by a puckering amplitude of approximately 0.23 Ångströms. The calculated barrier to planarity for cyclobutane is 0.9 kilocalories per mole, indicating that ring inversion occurs readily at ambient temperatures.

In the specific case of this compound, the presence of the bulky tert-butyldimethylsilyloxy substituent and the acetaldehyde chain at the same carbon atom significantly perturbs the natural puckering behavior of the cyclobutane ring. The substituents create an asymmetric environment that favors specific conformational states over others. Theoretical calculations indicate that methylene group tilting plays a crucial role in relieving steric strain within puckered cyclobutane rings. The tilting angle, defined as the angle between the carbon-carbon-carbon bisector and the hydrogen-carbon-hydrogen bisector, reaches approximately 4.4 degrees in optimized cyclobutane structures.

The conformational preferences of the substituted cyclobutane ring are further influenced by the electronic effects of the silicon-oxygen bond. The electron-withdrawing nature of the silyl ether functionality modifies the electron density distribution within the ring system, potentially affecting bond lengths and angles. The carbon-carbon bond lengths in the cyclobutane ring are typically 1.549 Ångströms based on high-level ab initio calculations, while the carbon-carbon-carbon bond angles deviate significantly from the tetrahedral angle due to ring strain, measuring approximately 88.0 degrees in the puckered conformation.

Silyl Ether Functional Group Geometry

The tert-butyldimethylsilyl ether functionality represents a critical structural element that defines both the chemical behavior and physical properties of the target compound. Silyl ethers are characterized by distinctive geometric parameters that distinguish them from conventional carbon-based ethers. Electron diffraction studies of phenyl silyl ether have provided precise measurements of silyl ether bond parameters: the silicon-oxygen bond length measures 1.648 ± 0.007 Ångströms, the carbon-oxygen bond length is 1.357 ± 0.009 Ångströms, and the silicon-oxygen-carbon angle is 121 ± 1 degrees.

These geometric parameters reflect the unique bonding characteristics of silicon-oxygen interactions, which involve both sigma bonding and pi-character contributions from silicon d-orbitals. The silicon-oxygen bond length of approximately 1.648 Ångströms is significantly longer than typical carbon-oxygen single bonds, reflecting the larger atomic radius of silicon compared to carbon. The silicon-oxygen-carbon bond angle of 121 degrees represents a significant deviation from tetrahedral geometry, indicating the influence of silicon's ability to expand its coordination sphere and accommodate additional electron density.

In crystal structure studies of enol silyl ethers, researchers have observed silicon-oxygen-carbon angles as large as 132.5 degrees, attributed to secondary interactions between the silicon atom and nearby heteroatoms. The tetrahedral coordination around silicon atoms often exhibits distortion, with bond angles varying from 102.8 degrees to 112.6 degrees. These geometric distortions arise from the steric bulk of the tert-butyl and methyl substituents on silicon, as well as electronic effects resulting from the electronegativity differences between silicon and oxygen.

The tert-butyldimethylsilyl group itself adopts a well-defined three-dimensional structure where the tert-butyl group occupies the maximum steric volume while the two methyl groups are positioned to minimize intramolecular interactions. The silicon-carbon bond lengths to the methyl groups are typically shorter than the silicon-carbon bond to the tert-butyl carbon, reflecting the different hybridization states and steric environments of these carbon atoms. This geometric arrangement creates a molecular environment where the silicon atom is effectively shielded by organic substituents, contributing to the stability and hydrolytic resistance of the silyl ether linkage.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁹Si)

Nuclear magnetic resonance spectroscopy provides the most comprehensive and definitive method for structural characterization of this compound, with each nucleus type offering unique insights into different aspects of the molecular structure. The multi-nuclear approach combining proton, carbon-13, and silicon-29 nuclear magnetic resonance techniques enables complete assignment of all atoms within the molecule and provides detailed information about molecular dynamics, electronic environments, and structural connectivity.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the compound's structural features. The aldehyde proton appears as a characteristic singlet around 9.7 parts per million, displaying the typical downfield chemical shift associated with the deshielded environment of the carbonyl carbon. The methylene protons adjacent to the aldehyde functionality appear as a singlet around 2.5 parts per million due to the symmetric environment created by the quaternary carbon center. The cyclobutane ring protons exhibit complex multipicity patterns between 1.8 and 2.3 parts per million, reflecting the non-equivalent environments created by ring puckering and the asymmetric substitution pattern.

The tert-butyldimethylsilyl protecting group generates highly characteristic proton nuclear magnetic resonance signals that serve as diagnostic features for compound identification. The tert-butyl protons appear as a sharp singlet at approximately 0.88 parts per million, integrating for nine protons. The dimethylsilyl protons produce a singlet around 0.08 parts per million, integrating for six protons. These chemical shift values are consistent with literature reports for tert-butyldimethylsilyl-protected compounds and reflect the strong electron-donating character of silicon substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution of carbon environments. The aldehyde carbon appears around 201 parts per million, characteristic of saturated aldehyde functionality. The quaternary carbon bearing the silyloxy and acetaldehyde substituents appears around 80-85 parts per million, reflecting the deshielding effect of the oxygen-silicon bond. The cyclobutane ring carbons exhibit signals between 15 and 30 parts per million, with chemical shifts dependent on their proximity to the quaternary center and the degree of ring strain.

Silicon-29 nuclear magnetic resonance spectroscopy represents a specialized but highly informative technique for characterizing organosilicon compounds. Silicon-29 has a natural abundance of 4.68% and exhibits a spin of one-half, yielding sharp signal lines. The chemical shift range for silicon-29 spans 519 parts per million, from -346 to 173 parts per million relative to tetramethylsilane. For tert-butyldimethylsilyl ethers, the silicon resonance typically appears around 18-25 parts per million, reflecting the specific electronic environment created by the tert-butyl and methyl substituents.

The silicon-29 nuclear magnetic resonance spectrum of tert-butyldimethylsilyl compounds often exhibits coupling to nearby protons, with two-bond silicon-proton coupling constants typically measuring 6.6 Hertz for alkyl silanes. This coupling provides additional structural confirmation and enables connectivity assignments through two-dimensional nuclear magnetic resonance techniques. The sensitivity of silicon-29 nuclear magnetic resonance is relatively low compared to proton spectroscopy, with a receptivity relative to proton of 3.68 × 10⁻⁴ at natural abundance.

| Nucleus | Chemical Shift Range (ppm) | Key Diagnostic Signals | Coupling Information |

|---|---|---|---|

| ¹H | 0.08-9.7 | Aldehyde (9.7), tert-Butyl (0.88), Si-Me₂ (0.08) | Scalar coupling to adjacent protons |

| ¹³C | 15-201 | Aldehyde C=O (201), Quaternary C (80-85) | One-bond C-H coupling |

| ²⁹Si | 18-25 | Silyl ether environment | Two-bond Si-H coupling (6.6 Hz) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns specific to organosilicon compounds. The molecular ion peak for this compound appears at mass-to-charge ratio 228, corresponding to the calculated molecular weight. However, the molecular ion peak is often weak or absent in electron impact ionization due to the facile fragmentation of silyl ether bonds under high-energy conditions.

The fragmentation patterns of tert-butyldimethylsilyl derivatives follow well-established pathways that have been extensively documented in mass spectrometric literature. The most characteristic fragmentation involves loss of a methyl radical (mass 15) from the silicon center, producing a fragment ion at mass-to-charge ratio 213 (M-15). This fragmentation is followed by loss of the tert-butyl group (mass 57), yielding a prominent fragment at mass-to-charge ratio 171 (M-57). The combined loss of tert-butyl plus carbonyl (mass 85) generates a significant fragment at mass-to-charge ratio 143 (M-85).

A particularly diagnostic fragmentation pathway involves the loss of the entire tert-butyldimethylsilyloxy group (mass 159), producing a fragment ion at mass-to-charge ratio 69 (M-159). This fragmentation pathway is characteristic of tert-butyldimethylsilyl ethers and provides unambiguous confirmation of the protecting group's presence. The base peak in many tert-butyldimethylsilyl derivatives corresponds to the silicenium ion at mass-to-charge ratio 73, representing the (CH₃)₂SiC(CH₃)₃⁺ fragment.

Additional fragmentation pathways specific to the cyclobutane-containing structure include ring-opening reactions that generate linear alkyl fragments. The cyclobutane ring is particularly susceptible to fragmentation under electron impact conditions due to the inherent ring strain. Loss of the acetaldehyde side chain (mass 43) produces a fragment at mass-to-charge ratio 185, while ring fragmentation can generate various alkyl and silyl-containing ions depending on the specific cleavage patterns.

The mass spectrometric analysis is further enhanced by the use of alternative ionization techniques such as chemical ionization or electrospray ionization, which can provide softer fragmentation conditions and better molecular ion stability. Under chemical ionization conditions, protonated molecular ions (M+H)⁺ at mass-to-charge ratio 229 are typically observed with higher intensity than electron impact molecular ions. Sodium adduct ions (M+Na)⁺ at mass-to-charge ratio 251 are commonly observed in electrospray ionization mass spectrometry and provide additional confirmation of molecular weight.

| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Assignment | Relative Intensity |

|---|---|---|---|

| 228 | - | Molecular ion [M]⁺ | Low |

| 213 | 15 | Loss of CH₃ from Si | Moderate |

| 171 | 57 | Loss of C₄H₉ | High |

| 143 | 85 | Loss of C₄H₉ + CO | Moderate |

| 73 | 155 | Silicenium ion | Base peak |

| 69 | 159 | Loss of tert-butyldimethylsilyloxy | High |

Eigenschaften

IUPAC Name |

2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHGSTDYJQAXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939411-89-9 | |

| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of the Tert-Butyldimethylsilyloxy Intermediate

A key intermediate, tert-butyl dimethyl siloxy ethanol, is prepared as a precursor to the aldehyde compound. The method involves:

Dissolving tert-butyl dimethyl chlorosilane in an organic solvent.

Adding ethylene glycol dropwise under stirring.

Adding an organic acid binding agent such as triethylamine or pyridine.

Refluxing the mixture at 45–55 °C for 30–45 hours.

Filtering the reaction mixture to remove solids.

Removing solvent by atmospheric distillation at 90–110 °C.

Vacuum distillation at 10–20 mmHg to collect the product at approximately 130 °C.

This process yields tert-butyl dimethyl siloxy ethanol with high purity (>99%) and yields ranging from 70% to 76%, depending on reaction conditions and molar ratios.

Oxidation to 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

The aldehyde is prepared by oxidation of the above siloxy ethanol intermediate:

Dissolving tert-butyl dimethyl siloxy ethanol in an organic solvent.

Adding an oxidizing agent such as 2-iodosobenzoic acid (IBX) in a molar ratio of 1:1.

Refluxing the reaction mixture for approximately 25 hours at ambient temperature.

Extracting the product with ether and filtering.

Removing solvent by atmospheric distillation.

Vacuum distillation under 10–20 mmHg to isolate the aldehyde product at 60–80 °C.

This oxidation step achieves high purity aldehyde (>99%) with good yields.

The preparation methods have been optimized through multiple embodiments varying:

Molar ratios of tert-butyl dimethyl chlorosilane to ethylene glycol (1:1 to 1:10).

Choice of organic acid binding agent (triethylamine or pyridine).

Reflux temperature (45–55 °C).

Reaction time (30–45 hours).

These parameters influence yield and purity, with typical yields around 70–76% and purity consistently above 99.9%.

| Step | Parameter | Range/Value | Outcome (Yield/Purity) |

|---|---|---|---|

| Silylation (TBDMS ethanol) | Molar ratio (TBDMSCl:ethylene glycol) | 1:1 to 1:10 | Yield: 70–76%, Purity: >99.9% |

| Organic acid binding agent | Triethylamine or Pyridine | Comparable yields and purity | |

| Reflux temperature | 45–55 °C | Optimal around 50 °C | |

| Reaction time | 30–45 hours | Longer time improves yield | |

| Oxidation to aldehyde | Oxidizing agent | 2-Iodosobenzoic acid (IBX) | High purity aldehyde |

| Molar ratio (IBX:alcohol) | 1:1 | Efficient oxidation | |

| Reflux time | ~25 hours | Complete conversion | |

| Distillation temperature | 60–80 °C (vacuum) | Pure aldehyde isolation |

The described methods have been demonstrated at industrial scale using large batch sizes (e.g., 151 kg TBDMSCl), confirming scalability.

The processes yield high-purity products (>99.9%) suitable for sensitive synthetic applications.

The use of mild oxidizing agents like IBX enables selective oxidation without overoxidation.

The methods improve upon prior laboratory-scale syntheses by enhancing yield, purity, and process robustness.

The compound serves as a versatile intermediate in stereocontrolled aldol reactions and total synthesis of complex natural products.

The preparation of this compound involves a reliable two-step process: silylation of cyclobutyl ethanol derivatives and subsequent oxidation to the aldehyde. Optimization of reaction conditions such as reagent ratios, temperature, and reaction time allows for high yields and purities suitable for industrial applications. These methods are well-documented, scalable, and provide a foundation for the compound’s use in advanced synthetic organic chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is used in a wide range of scientific research applications, including:

Synthetic Organic Chemistry: As a reagent in the synthesis of complex molecules, including natural products and pharmaceuticals.

Glycobiology: In the stereocontrolled production of erythrose and other sugars.

Total Synthesis: In the total synthesis of compounds such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A.

Material Science: As a building block in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor in stereocontrolled reactions . This dual functionality allows it to participate in complex reaction pathways, leading to the formation of highly stereoselective products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

Limitations of Available Evidence

Scope : The evidence focuses on cyclopentyl analogs rather than the cyclobutyl compound specified in the query.

Commercial Availability : Both compounds are listed as discontinued or temporarily out of stock, reducing their practical utility .

Lack of Experimental Data : Absence of purity specifications, melting points, or spectroscopic data (e.g., NMR, IR) limits deeper mechanistic or functional analysis.

Biologische Aktivität

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a specialized organic compound characterized by its unique structure, which includes a cyclobutyl group and a tert-butyldimethylsilyloxy (TBDMS) functional group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. However, research specifically addressing its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound is . The TBDMS group is known for enhancing the stability and solubility of compounds, making them suitable for diverse applications in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 172.29 g/mol |

| Boiling Point | 165-167 °C |

| Density | 0.915 g/mL at 25 °C |

| Functional Group | Aldehyde |

Biological Activity Overview

Currently, there are no documented studies detailing the specific biological mechanisms or activities of this compound. However, the structural components suggest potential biological relevance:

- Cyclobutane Moiety : Compounds containing cyclobutane rings often exhibit interesting biological properties due to their unique three-dimensional structures.

- Acetaldehyde Group : Acetaldehyde derivatives are known to participate in various biochemical interactions, which could imply potential therapeutic uses.

Potential Applications

While direct studies on the biological activity of this compound are scarce, its structural features indicate several possible applications:

- Intermediate in Organic Synthesis : The TBDMS group can serve as a protecting group for hydroxyl functionalities, allowing for selective reactions that could lead to biologically active derivatives.

- Drug Development : Given the presence of both cyclobutane and aldehyde groups, there is potential for this compound to act as a precursor for synthesizing novel drug candidates.

Case Studies and Related Research

While specific case studies on this compound are lacking, related compounds have been studied extensively:

- Cyclobutyl Acetaldehyde : This simpler analog has been explored for its reactivity and potential in synthesizing biologically active molecules.

- Tert-butyldimethylsilyl Derivatives : Compounds with TBDMS groups have shown promise in drug development due to their stability and ability to facilitate complex organic transformations.

The exact mechanism of action for this compound remains undefined. However, it is hypothesized that:

- The TBDMS group may influence the compound's interaction with biological targets by providing steric hindrance or altering electronic properties.

- Further studies are essential to elucidate how this compound interacts at the molecular level with enzymes or receptors.

Q & A

Q. What protocols mitigate risks associated with handling tert-butyldimethylsilyl-protected aldehydes?

- Methodological Answer : Use gloveboxes for moisture-sensitive steps. Emergency procedures should include spill containment with inert adsorbents (e.g., vermiculite) and immediate neutralization of aldehydes (e.g., with NaHSO₃ solution). Toxicity data are limited; assume acute hazards and use PPE (nitrile gloves, safety goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.